1-(4-Ethoxyphenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea
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Description
The compound 1-(4-Ethoxyphenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea is a urea derivative that is likely to possess biological activity due to the presence of a pyrimidine ring and an ethoxyphenyl group. While the specific papers provided do not directly discuss this compound, they do provide insights into the synthesis and biological evaluation of structurally related compounds, which can be used to infer potential properties and activities of the compound .
Synthesis Analysis
The synthesis of urea derivatives can be approached through various methods. One such method is the Lossen rearrangement, which is a technique used to synthesize ureas from carboxylic acids, as demonstrated in the synthesis of hydroxamic acids and ureas using Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate . This method provides good yields without racemization under mild conditions and is compatible with various protecting groups. Although the specific synthesis of 1-(4-Ethoxyphenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea is not detailed, similar strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of ure
Scientific Research Applications
Synthesis and Chemical Properties
- Pyrimidine Derivatives Synthesis : Studies have shown the reaction of 4-ethyl-6-methylpyrimidine 1-oxide with phenyl isocyanate leads to products such as 2-anilino-4-ethoxy-6-methylpyrimidine and 1,3-diphenyl-1-(4-ethoxy-6-methyl-2-pyrimidinyl) urea. This highlights the chemical reactivity of pyrimidine derivatives with isocyanates, demonstrating their utility in synthesizing complex urea compounds (Yamanaka, Niitsuma, & Sakamoto, 1979).
Biological Activities and Potential Applications
- Antiviral Activities : Some pyrimidine derivatives, specifically 2,4-diamino-6-hydroxypyrimidines substituted at the 5-position, have been prepared and evaluated for their antiviral activities. These compounds have shown marked inhibition of retrovirus replication in cell culture, indicating potential applications in antiviral therapies (Hocková et al., 2003).
Chemical Reaction Mechanisms
- Urea Derivatives Formation : The treatment of alkylaminopyrimidines with ethoxycarbonyl isocyanate leads to acyclic urea derivatives, further cyclized to form various pyrimido-[1,2-a]-S-triaziniumolates and their thio-derivatives. This showcases the versatility of pyrimidine bases in synthesizing novel heterocyclic compounds with potential pharmacological properties (Greco & Gala, 1981).
Enzyme Inhibition and Anticancer Properties
- Enzyme Inhibition and Anticancer Investigations : Unsymmetrical 1,3-disubstituted ureas, including derivatives synthesized from reactions involving pyrimidine compounds, have been studied for their urease, β-glucuronidase, and phosphodiesterase enzyme inhibition. Furthermore, some compounds demonstrated in vitro anticancer activity, highlighting the therapeutic potential of pyrimidine-based ureas in cancer treatment (Mustafa, Perveen, & Khan, 2014).
properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-[4-[(2-methyl-6-propan-2-yloxypyrimidin-4-yl)amino]phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O3/c1-5-30-20-12-10-19(11-13-20)28-23(29)27-18-8-6-17(7-9-18)26-21-14-22(31-15(2)3)25-16(4)24-21/h6-15H,5H2,1-4H3,(H,24,25,26)(H2,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNLXYBSMWZKEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxyphenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea |
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